molecular formula C10H20N2S B13335519 1,2-Dimethyl-N-(thietan-3-yl)piperidin-3-amine

1,2-Dimethyl-N-(thietan-3-yl)piperidin-3-amine

Cat. No.: B13335519
M. Wt: 200.35 g/mol
InChI Key: FPTAKRDUFMPEQP-UHFFFAOYSA-N
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Description

1,2-Dimethyl-N-(thietan-3-yl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is of interest due to its unique structure, which includes a thietane ring, a four-membered ring containing sulfur. The presence of both piperidine and thietane rings in the same molecule makes it a valuable subject for research in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-N-(thietan-3-yl)piperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Introduction of the Thietane Ring: The thietane ring can be introduced via cyclization reactions involving sulfur-containing precursors.

    N-Alkylation: The final step involves the N-alkylation of the piperidine ring with a thietan-3-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-N-(thietan-3-yl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thietane ring or the piperidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atom or the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,2-Dimethyl-N-(thietan-3-yl)piperidin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand the biological activity of piperidine and thietane derivatives.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-N-(thietan-3-yl)piperidin-3-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as neurotransmitter receptors or enzymes. The presence of the piperidine ring allows it to mimic the structure of natural neurotransmitters, while the thietane ring can introduce unique binding properties.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylpiperidine: Lacks the thietane ring, making it less versatile in certain applications.

    N-(Thietan-3-yl)piperidine: Similar structure but without the methyl groups, which can affect its reactivity and binding properties.

    Thietane Derivatives: Compounds containing the thietane ring but lacking the piperidine ring.

Uniqueness

1,2-Dimethyl-N-(thietan-3-yl)piperidin-3-amine is unique due to the combination of the piperidine and thietane rings in a single molecule. This dual-ring structure provides a unique set of chemical and biological properties, making it valuable for research and industrial applications.

Properties

Molecular Formula

C10H20N2S

Molecular Weight

200.35 g/mol

IUPAC Name

1,2-dimethyl-N-(thietan-3-yl)piperidin-3-amine

InChI

InChI=1S/C10H20N2S/c1-8-10(4-3-5-12(8)2)11-9-6-13-7-9/h8-11H,3-7H2,1-2H3

InChI Key

FPTAKRDUFMPEQP-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1C)NC2CSC2

Origin of Product

United States

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